Barium chlorate
Description
Structure
2D Structure
Properties
IUPAC Name |
barium(2+);dichlorate | |
|---|---|---|
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InChI |
InChI=1S/Ba.2ClHO3/c;2*2-1(3)4/h;2*(H,2,3,4)/q+2;;/p-2 | |
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InChI Key |
ISFLYIRWQDJPDR-UHFFFAOYSA-L | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID60890702 | |
| Record name | Chloric acid, barium salt (2:1) | |
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Molecular Weight |
304.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Barium chlorate appears as a white crystalline solid. Forms very flammable mixtures with combustible materials. Mixtures may be ignited by friction and may be explosive if the combustible material is finely divided. Contact with concentrated sulfuric acid solutions may cause fires or explosions. May spontaneously decompose and ignite when mixed with ammonium salt. May explode under prolonged exposure to heat or fire. Used in explosives and pyrotechnics, in dyeing textiles, and to make other chlorates., Colorless or white solid; [Hawley] Soluble in water; [MSDSonline], COLOURLESS CRYSTALLINE POWDER. | |
| Record name | BARIUM CHLORATE | |
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| Record name | Barium chlorate | |
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| Record name | BARIUM CHLORATE | |
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Solubility |
White odorless solid; solubility: 20.350 lb/100 lb water at 32 °F; heat of solution: 36 BTU/lb= 20 cal/g= 0.84X10+5 J/kg /Barium chlorate monohydrate/, Slightly soluble in ethanol, acetone, 37.9 g/ 100 g water at 25 °C, Solubility in water, g/100ml: 27.4 (good) | |
| Record name | BARIUM CHLORATE | |
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Density |
3.18 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.179 /Monohydrate/, 3.2 g/cm³ | |
| Record name | BARIUM CHLORATE | |
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| Record name | BARIUM CHLORATE | |
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Color/Form |
White crystals | |
CAS No. |
10294-38-9(monohydrate); 13477-00-4(anhydrous), 13477-00-4 | |
| Record name | BARIUM CHLORATE | |
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Melting Point |
777 °F (USCG, 1999), 414 °C | |
| Record name | BARIUM CHLORATE | |
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Synthesis Methodologies and Process Optimization for Barium Chlorate
Electrochemical Synthesis Routes
The electrochemical production of barium chlorate (B79027) directly from barium chloride offers a pathway to a sodium-free product, which is highly desirable for pyrotechnic applications to avoid the overpowering yellow flame of sodium contamination. wikipedia.org This process involves the electrolysis of a barium chloride solution in an undivided cell. acs.org
The fundamental reactions in the chlorate electrolysis process begin with the formation of chlorine gas at the anode and hydroxyl ions and hydrogen at the cathode. acs.org The chlorine gas then reacts with water in the bulk electrolyte to form hypochlorous acid. acs.org Subsequently, the hypochlorous acid reacts with hydroxyl ions, which are formed at the cathode, to produce hypochlorite (B82951) ions. These hypochlorite ions are then chemically converted to chlorate. acs.org
Parameters Influencing Electrochemical Chlorate Formation
The efficiency of the electrochemical synthesis of barium chlorate is contingent on several operational parameters. These include electrolyte concentration, pH, temperature, and current density. Research indicates that the current efficiency for this compound formation increases with rising electrolyte temperature. For instance, an increase in temperature from 313 K to 343 K resulted in a current efficiency increase from 32% to 55%. acs.org This is attributed to an enhanced rate of chemical conversion of active chlorine to chlorate and higher solubility of barium hydroxide (B78521) at elevated temperatures. acs.org
The pH of the electrolyte is another critical factor. acs.org The rate of the chlorate-forming reaction is highest at a pH between 5.8 and 6.5. diva-portal.org In industrial processes, the bulk pH is typically maintained around 6-7 to maximize this reaction rate. diva-portal.org The concentration of the barium chloride electrolyte also plays a significant role; studies have shown that current efficiency for chlorate formation decreases as the initial concentration of barium chloride increases beyond an optimal point, due to increased precipitation of barium hydroxide.
Mass Transport and Kinetic Aspects of Electrochemical Synthesis
Mass transport phenomena are crucial in the undivided electrochemical cell used for chlorate production. The hydrogen gas evolved at the cathode creates a gas-lift effect, which enhances the transport of reactant species to the electrode surfaces. diva-portal.org The kinetics of the process are complex, involving a series of electrochemical and chemical reactions. uclm.es The conversion of hypochlorite to chlorate is a slow chemical reaction that occurs in the bulk solution. diva-portal.org
The rate of chlorate formation is influenced by the transport of chlorine produced at the anode and hydroxyl ions from the cathode into the bulk electrolyte where they react. The efficiency of this mixing is critical. A three-stage reaction theory involving Charge Transfer Controlled (CTC), Mixed Phase Controlled (MPC), and Mass Transport Controlled (MTC) has been used to describe the kinetics of similar electrochemical oxidation processes. openchemicalengineeringjournal.com In the context of this compound synthesis, ensuring adequate mass transport prevents the build-up of high pH gradients near the cathode, which can lead to unwanted side reactions.
Anode Material Studies in this compound Electrolysis
The choice of anode material significantly impacts the efficiency and selectivity of chlorate production. Dimensionally Stable Anodes (DSAs), typically composed of a titanium substrate coated with a mixed oxide layer of ruthenium and titanium (RuO₂-TiO₂), are commonly used. acs.org These anodes are favored over older graphite (B72142) anodes due to their higher current density capabilities, higher operating temperatures, and lower overpotentials.
Studies have investigated various anode compositions to optimize performance. For instance, the addition of tin (Sn) and antimony (Sb) to TiRuOₓ electrodes has been explored. acs.org Research has also shown that different anode materials have varying effects on the formation of byproducts like oxygen. Boron-doped diamond (BDD) and RuO₂ electrodes are known to promote the formation of chlorate and perchlorate (B79767), while TiO₂ and IrO₂ anodes result in lower levels. preprints.org The anode material also influences the "critical potential," a point where the anode's polarization curve steepens, leading to increased energy loss and anode degradation. diva-portal.orgdiva-portal.org Operating below this critical potential is essential for energy-efficient and long-lasting anode performance. diva-portal.org
Cathodic Reactions and Barium Hydroxide Precipitation during Electrolysis
The primary cathodic reaction in the electrolysis of an aqueous barium chloride solution is the evolution of hydrogen gas. acs.org This reaction also produces hydroxyl ions, leading to an increase in pH in the vicinity of the cathode. diva-portal.org In the case of alkaline earth metal chlorides like barium chloride, this localized high pH can cause the precipitation of metal hydroxides, such as barium hydroxide (Ba(OH)₂), on the cathode surface. cecri.res.in
Chemical Precipitation and Metathesis Reactions
An alternative and common route for synthesizing this compound is through chemical precipitation, specifically a metathesis or double displacement reaction. wikipedia.orgpyrodata.com
Reaction of Barium Chloride with Alkali Metal Chlorates
This method involves the reaction of a soluble barium salt, typically barium chloride (BaCl₂), with an alkali metal chlorate, most commonly sodium chlorate (NaClO₃), in an aqueous solution. wikipedia.orgsciencemadness.org The reaction proceeds as follows:
BaCl₂ + 2 NaClO₃ → Ba(ClO₃)₂ + 2 NaCl
The principle behind this synthesis is the lower solubility of this compound compared to sodium chlorate and sodium chloride in water. wikipedia.org By concentrating and then cooling the reaction mixture, this compound precipitates out of the solution and can be collected. wikipedia.orgnih.gov
While this is a straightforward and widely used method, a significant drawback is the potential for sodium contamination in the final product. wikipedia.orgsciencemadness.org Even with recrystallization, removing all traces of sodium ions can be challenging. sciencemadness.org This is particularly problematic for pyrotechnic applications where the strong yellow emission from sodium can overpower the desired green color from the barium. wikipedia.orgsciencemadness.org
To optimize this process, parameters such as the concentration of the reactant solutions and the temperature for reaction and crystallization are carefully controlled. For instance, a patented process describes reacting a sodium chlorate solution with a concentration of 630-680 g/L with barium chloride at a temperature of 70°C-80°C, followed by cooling to 25°C to crystallize the this compound. google.com
Interactive Data Table: Electrochemical Synthesis Parameters for this compound
| Parameter | Condition | Current Efficiency (%) | Energy Consumption (kW·h·kg⁻¹) | Reference |
| Initial BaCl₂ Concentration | 1.0 M | - | - | acs.org |
| Electrolyte pH | 6.0 | - | - | acs.org |
| Electrolyte Temperature | 333 K (60°C) | - | - | acs.org |
| Anode Current Density | 15.0 A·dm⁻² | - | - | acs.org |
| Cathode Current Density | 14.0 A·dm⁻² | - | - | acs.org |
| Cathode Peripheral Velocity | 1.38 m·s⁻¹ | 56% | 7.1 | acs.org |
| Temperature Variation | 313 K (40°C) | 32% | - | acs.org |
| Temperature Variation | 343 K (70°C) | 55% | - | acs.org |
Crystallization and Purification Techniques
The purity of this compound is paramount, especially for its use in pyrotechnics, as contaminants can significantly alter the desired outcome. For instance, sodium contamination is highly undesirable because its strong yellow emission can easily overpower the characteristic green flame produced by barium ions. pyrodata.comwikipedia.org Therefore, effective crystallization and purification methods are essential.
Recrystallization is a primary technique for purifying this compound. nih.gov This process typically involves dissolving the synthesized this compound in a suitable solvent, often hot water, followed by cooling to induce crystallization. nih.govamateurpyro.com The principle behind this method is the difference in solubility of this compound and the impurities at different temperatures. As the solution cools, the less soluble this compound crystallizes out, leaving the more soluble impurities in the mother liquor. pyrodata.com Repeating this process, known as fractional crystallization, can significantly enhance the purity of the final product.
Another purification strategy involves washing the crude this compound with a solvent in which the impurities are more soluble than the desired compound. For example, since sodium salts are slightly soluble in alcohol while this compound is not, washing the mixture with alcohol can help remove sodium contamination. amateurpyro.com
For this compound produced via double displacement with sodium chlorate, removing all traces of sodium can be laborious. pyrodata.com The process may require multiple recrystallizations to achieve a product suitable for pyrotechnic applications where a pure green color is essential. pyrodata.comsciencemadness.org
A more advanced purification method involves converting the impure this compound to chloric acid. By reacting the impure this compound with sulfuric acid, barium sulfate (B86663) precipitates and can be removed by filtration, leaving a solution of chloric acid. amateurpyro.comsciencemadness.org This chloric acid can then be reacted with pure barium carbonate to regenerate high-purity this compound. amateurpyro.comsciencemadness.org
The table below summarizes key aspects of this compound crystallization and purification.
| Purification Technique | Principle | Target Impurity | Notes |
| Recrystallization | Difference in solubility at varying temperatures | General impurities, especially sodium salts | May require multiple cycles for high purity. pyrodata.com |
| Alcohol Washing | Differential solubility in alcohol | Sodium salts | Effective for removing sodium contamination. amateurpyro.com |
| Acid Conversion | Conversion to chloric acid and back to this compound | Entrenched impurities | Involves intermediate chemical steps. amateurpyro.comsciencemadness.org |
Alternative Synthetic Pathways for this compound
Beyond the common synthesis methods, several alternative pathways exist for the production of this compound, often aimed at achieving higher purity or utilizing different starting materials.
One significant alternative is the electrolysis of an aqueous barium chloride solution . wikipedia.orgsciencemadness.org This method directly produces this compound and hydrogen gas. wikipedia.org A key advantage of this process is the potential to create sodium-free this compound, which is highly desirable for pyrotechnics. wikipedia.org Research has shown that using a noble metal oxide coated anode and a rotating stainless steel cathode can achieve a maximum current efficiency of 56%. acs.org The efficiency of this process is influenced by factors such as electrolyte concentration, current density, pH, and temperature. acs.org
Another notable method involves the reaction of barium carbonate with a boiling solution of ammonium (B1175870) chlorate . wikipedia.org The initial reaction forms this compound and ammonium carbonate. wikipedia.org By boiling the solution, the ammonium carbonate decomposes into ammonia (B1221849) and carbon dioxide, which are driven off as gases, leaving a solution of pure this compound. wikipedia.org
A more complex, non-electrolytic method involves an ammonium chlorate intermediate stage . exrockets.com This process starts with potassium chlorate and ammonium sulfate, which react to form ammonium chlorate in solution and potassium sulfate precipitate. exrockets.com The ammonium chlorate solution is then reacted with barium hydroxide or barium carbonate. exrockets.com If barium hydroxide is used, the solution is heated until the smell of ammonia is gone. exrockets.com Any excess barium hydroxide can be removed by bubbling carbon dioxide through the solution to precipitate it as barium carbonate. exrockets.com The final step involves evaporating the solution to crystallize the this compound. exrockets.com
The reaction of chloric acid with barium carbonate or barium hydroxide also yields this compound. sciencemadness.org This method can produce a pure product, provided that the starting chloric acid is of high purity. sciencemadness.org
The following table outlines these alternative synthetic pathways.
| Starting Materials | Reaction Type | Key Process Steps | Advantages |
| Barium chloride, Water | Electrolysis | Electrolysis of aqueous solution. | Produces sodium-free product. wikipedia.org |
| Barium carbonate, Ammonium chlorate | Double Displacement & Decomposition | Reaction followed by boiling to remove byproducts. | Yields a pure solution of this compound. wikipedia.org |
| Potassium chlorate, Ammonium sulfate, Barium hydroxide/carbonate | Multi-step Synthesis | Formation of ammonium chlorate intermediate. | Allows for purification at intermediate stages. exrockets.com |
| Chloric acid, Barium carbonate/hydroxide | Neutralization | Direct reaction of an acid and a base/carbonate. | Straightforward reaction if pure chloric acid is available. sciencemadness.org |
Structural Elucidation and Spectroscopic Characterization of Barium Chlorate
Crystallographic Studies
Crystallographic techniques, particularly X-ray and neutron diffraction, provide definitive information on the three-dimensional structure of crystalline solids, including bond lengths, bond angles, and crystal packing.
The crystal structure of barium chlorate (B79027) monohydrate (Ba(ClO₃)₂·H₂O) was comprehensively determined through single-crystal X-ray diffraction. Early seminal work by Kartha in 1952 established that the compound crystallizes in the monoclinic system. cdnsciencepub.com The structure belongs to the space group I2/c (C₆²ₕ), with four formula units per unit cell. cdnsciencepub.comaip.org This space group can also be represented by the standard setting C2/c.
The analysis revealed the precise dimensions of the unit cell and the arrangement of the barium ions, chlorate ions, and water molecules within the crystal lattice. cdnsciencepub.com The barium ions and the oxygen atoms of the water molecules are located on the twofold axes of symmetry. cdnsciencepub.com The chlorate ions, however, occupy general positions within the structure. cdnsciencepub.com The detailed crystallographic parameters determined from these X-ray diffraction studies are summarized in the table below.
Table 1: Crystallographic Data for Barium Chlorate Monohydrate (Ba(ClO₃)₂·H₂O) from Single Crystal X-ray Diffraction
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | cdnsciencepub.com |
| Space Group | I2/c (No. 15) | cdnsciencepub.comaip.org |
| a | 8.86 Å | cdnsciencepub.com |
| b | 7.80 Å | cdnsciencepub.com |
| c | 9.35 Å | cdnsciencepub.com |
| β | 93° 26' | cdnsciencepub.com |
Subsequent studies on anhydrous orthorhombic this compound, Ba(ClO₃)₂, which belongs to the space group Fdd2, have further refined our understanding of the structural variations of this compound. doi.org
While X-ray diffraction is excellent for locating heavier atoms, neutron diffraction is particularly advantageous for precisely determining the positions of lighter atoms, such as hydrogen. A single-crystal neutron diffraction study of this compound monohydrate provided a significant refinement of the earlier X-ray structure, especially concerning the geometry and coordination of the water molecule. researchgate.netaip.org
Table 2: Selected Interatomic Distances and Angles in Ba(ClO₃)₂·H₂O from Neutron Diffraction
| Parameter | Value | Reference |
|---|---|---|
| O-H···O (Hydrogen bond length) | 2.891 ± 0.014 Å | researchgate.net |
| O-H distance (corrected for thermal motion) | 0.958 ± 0.011 Å | researchgate.net |
| H-O-H angle | 108.6° ± 0.7° | aip.org |
These findings were crucial for understanding the dynamics and librational modes of the water molecules within the hydrate's crystal lattice. oup.com
This compound exhibits structural transformations linked to its hydration state. The dehydration of this compound monohydrate (Ba(ClO₃)₂·H₂O) induces a phase transition from its monoclinic crystal structure to the orthorhombic face-centered (ofc) structure of the anhydrous form, Ba(ClO₃)₂. capes.gov.brmit.edu
This transformation process is thermally activated, beginning at approximately 85°C. capes.gov.brmit.edu Studies employing X-ray diffraction, thermogravimetry, and differential thermal analysis have shown that the transition is not instantaneous but proceeds through intermediate stages where the monoclinic hydrated phase and the orthorhombic anhydrous phase coexist. capes.gov.br As the temperature increases and more water is removed, the proportion of the orthorhombic phase grows. capes.gov.br
A proposed mechanism for this structural change involves a two-step process. capes.gov.brmit.edu First, the thermal removal of water molecules creates vacancies within the crystal lattice. These vacancies act as nucleation sites around which clusters of vacancies grow, with the surrounding Ba(ClO₃)₂ units initially retaining the monoclinic structure. Once these vacancy clusters reach a critical size, the lattice can no longer sustain the monoclinic arrangement, and a sudden structural transition to the more stable orthorhombic phase occurs within these overcritical regions. capes.gov.brmit.edu
Neutron Diffraction Investigations of Crystal Structure
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared and Raman techniques, probes the vibrational modes of molecules and crystal lattices. These methods provide valuable insights into functional groups, bonding, and the local symmetry of ions within the crystal.
Infrared (IR) spectroscopy of this compound monohydrate reveals distinct absorption bands corresponding to the internal vibrational modes of the chlorate ion (ClO₃⁻) and the water molecule, as well as external lattice modes. cdnsciencepub.comoup.com The spectra are complicated by the presence of two crystallographically non-equivalent chlorate ions and the effects of hydrogen bonding on the water molecule. cdnsciencepub.com
The fundamental vibrations of the water molecule (symmetric stretch, asymmetric stretch, and bending) and its librational modes (rocking, wagging, and twisting) are clearly identified. oup.comoup.com The chlorate ion, which has a pyramidal structure (C₃ᵥ symmetry), exhibits four fundamental vibrational modes: symmetric stretch (ν₁), symmetric bend (ν₂), asymmetric stretch (ν₃), and asymmetric bend (ν₄). In the crystal, these modes can be split due to the lower site symmetry and interactions between ions in the unit cell (Davydov splitting). cdnsciencepub.com
Table 3: Selected Infrared Frequencies (cm⁻¹) for this compound Monohydrate at Room Temperature
| Frequency (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~3460 | ν₃ (Asymmetric Stretch) of H₂O | cdnsciencepub.com |
| ~3390 | ν₁ (Symmetric Stretch) of H₂O | cdnsciencepub.com |
| ~1618 | ν₂ (Bending) of H₂O | cdnsciencepub.com |
| ~980, 965 | ν₃ (Asymmetric Stretch) of ClO₃⁻ | cdnsciencepub.com |
| ~925 | ν₁ (Symmetric Stretch) of ClO₃⁻ | cdnsciencepub.com |
| ~618 | ν₂ (Symmetric Bend) of ClO₃⁻ | cdnsciencepub.com |
| ~528 | Rocking Libration of H₂O | cdnsciencepub.com |
Studies on partially and fully dehydrated samples show significant spectral changes, reflecting the removal of water and the corresponding monoclinic-to-orthorhombic phase transition. aip.org
Raman spectroscopy provides complementary information to IR spectroscopy, as the selection rules for vibrational activity can differ. Comprehensive Raman studies on single crystals of Ba(ClO₃)₂·H₂O have allowed for a detailed assignment of the vibrational modes. cdnsciencepub.com
The Raman spectra clearly show the internal modes of the chlorate ions and the vibrations of the water molecules. As with the IR spectra, the bands are assigned to the fundamental vibrations and their Davydov components, which arise from the presence of multiple formula units in the crystal's unit cell. cdnsciencepub.com The polarization data from single-crystal measurements are essential for unambiguously assigning the observed bands to specific symmetry species within the C₂ₕ factor group. cdnsciencepub.com
Table 4: Selected Raman Frequencies (cm⁻¹) for this compound Monohydrate at Room Temperature
| Frequency (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3460, 3452 | ν₃ (Asymmetric Stretch) of H₂O | cdnsciencepub.com |
| 3392, 3385 | ν₁ (Symmetric Stretch) of H₂O | cdnsciencepub.com |
| 1622, 1616 | ν₂ (Bending) of H₂O | cdnsciencepub.com |
| 981, 970, 960 | ν₃ (Asymmetric Stretch) of ClO₃⁻ | cdnsciencepub.com |
| 939, 928 | ν₁ (Symmetric Stretch) of ClO₃⁻ | cdnsciencepub.com |
| 623, 618 | ν₂ (Symmetric Bend) of ClO₃⁻ | cdnsciencepub.com |
| 495, 482 | ν₄ (Asymmetric Bend) of ClO₃⁻ | cdnsciencepub.com |
The analysis of both Raman and IR spectra for Ba(ClO₃)₂·H₂O and its deuterated analogue, Ba(ClO₃)₂·D₂O, has enabled the calculation of force fields for the water molecule, providing deeper insight into the intermolecular forces within the crystal. cdnsciencepub.com
Assignment of Intramolecular and Colattice Modes
The vibrational spectrum of this compound monohydrate has been extensively studied using infrared and Raman spectroscopy on both polycrystalline and single-crystal samples. researchgate.netresearchgate.netingentaconnect.com The observed spectral bands have been assigned to the various Davydov components, which arise from the splitting of vibrational modes in the crystal's unit cell, corresponding to both intramolecular and colattice (lattice) modes. researchgate.netresearchgate.netingentaconnect.com
The intramolecular modes are associated with the internal vibrations of the chlorate ion (ClO₃⁻). Assignments for all crystal vibrations originating from the correlation field splitting of these internal ClO₃⁻ vibrations have been made through polarization measurements. researchgate.net A notable observation is the unusually large isotope shift for the symmetric Cl-O stretching mode. researchgate.netingentaconnect.com
The colattice modes, which are vibrations of the crystal lattice as a whole, are observed below 200 cm⁻¹ in the Raman spectra. researchgate.net These low-frequency bands have been tentatively assigned to librational (rotational oscillations) or translatory motions of the Ba²⁺ and ClO₃⁻ ions. researchgate.netresearchgate.netingentaconnect.com The far-infrared spectra have also been provisionally attributed to these translational and rotational vibrations. researchgate.netingentaconnect.com
A summary of the assigned intramolecular and colattice modes from spectroscopic studies is presented below.
| Vibrational Mode Type | Description | Spectral Region |
| Intramolecular Modes | Internal vibrations of the ClO₃⁻ ion, showing Davydov splitting. | Mid-Infrared / Raman |
| Colattice Modes | Librational and translatory motions of Ba²⁺ and ClO₃⁻ ions. | Far-Infrared / Low-frequency Raman (< 200 cm⁻¹) |
Spectroscopic Analysis of Water of Crystallization
The water of crystallization in this compound monohydrate (Ba(ClO₃)₂·H₂O) plays a crucial role in its structure and has been a subject of detailed spectroscopic investigation. researchgate.netresearchgate.netingentaconnect.com Studies on Ba(ClO₃)₂·H₂O and its deuterated analogue, Ba(ClO₃)₂·D₂O, have successfully located all the fundamental vibrational modes for H₂O, HDO (semi-heavy water), and D₂O. researchgate.netresearchgate.netingentaconnect.com
A key finding is the very weak intermolecular coupling between the water molecules within the crystal lattice. researchgate.netingentaconnect.com This is evidenced by the clear appearance of the three fundamental modes of HDO, which would otherwise be complicated by strong intermolecular interactions. researchgate.net The anharmonicities of the bending modes of the water molecule have been determined, while those of the stretching modes are found to be essentially the same as in water vapor. researchgate.netresearchgate.netingentaconnect.com
The intermolecular vibrations of the water molecules, often referred to as librational modes (rocking, wagging, and twisting), have also been identified. researchgate.netingentaconnect.com These motions have been studied by neutron scattering, and unambiguous assignments have been made for the rocking modes of vibration. researchgate.net Infrared spectroscopic studies have also assigned absorption bands to the rotational and translational vibrations of the water of crystallization. ingentaconnect.comscience.gov
The effective harmonic force field for the water molecules has been calculated, revealing that the stretch-stretch interaction constant is significantly smaller than that for water vapor. researchgate.netingentaconnect.com This reflects a smaller separation between the asymmetric and symmetric stretching modes. researchgate.netingentaconnect.com
Magnetic Resonance Spectroscopy
Magnetic resonance techniques have provided further details on the dynamic processes occurring within the this compound crystal lattice, particularly concerning the water molecules.
Deuteron (B1233211) Magnetic Resonance Studies of this compound Monodeuterate
Deuteron Magnetic Resonance (DMR) has been a powerful tool for investigating the water of crystallization in this compound. Early studies by Takehiko Chiba involved measuring the quadrupole splitting of the deuteron magnetic resonance in a single crystal of this compound monodeuterate (Ba(ClO₃)₂·D₂O). researchgate.net These measurements allowed for the determination of the quadrupole coupling constant, asymmetry parameter, and the principal axis directions of the electric field gradient (EFG) tensor at the deuteron sites. researchgate.net
The study was conducted at two distinct temperatures, revealing significant changes in the quadrupole interaction parameters, which indicates a change in the motional state of the D₂O molecule. researchgate.net
Analysis of Quadrupole Splitting and Reorientation Rates
The analysis of the quadrupole splitting in Ba(ClO₃)₂·D₂O at different temperatures provides direct insight into the dynamics of the water molecule. At -130°C, the D₂O molecule is essentially stationary, while at 20°C, it undergoes rapid 180° flips about its bisector axis. researchgate.net This motion causes a significant change in the observed quadrupole coupling constant (eqQ/h) and the asymmetry parameter (η). researchgate.net
The reorientation rate of the D₂O molecule has been measured using transient nuclear magnetic resonance methods. researchgate.net The temperature dependence of the deuteron spin-lattice relaxation time (T₁) is similar to that of the proton resonance but is three to four orders of magnitude smaller. researchgate.net
The following table summarizes the key quadrupole parameters and the activation energy for the reorientation of the D₂O molecule.
| Temperature (°C) | Quadrupole Coupling Constant (eqQ/h) (kHz) | Asymmetry Parameter (η) | Motional State of D₂O |
| 20 | 121.5 ± 0.4 | 0.976 ± 0.007 | Rapid 180° flip |
| -130 | 243.5 ± 1.5 | 0.074 ± 0.002 | Stationary |
| Activation Energy for Reorientation | 6.5–6.8 kcal/mol (27.2-28.4 kJ/mol) |
Data sourced from Chiba (1963) as cited in researchgate.net.
Investigation of Hindering Barriers and Torsional Motions
The temperature-dependent DMR and nuclear quadrupole resonance (NQR) studies provide a means to investigate the hindering barriers to molecular motion and the torsional oscillations within the crystal. The activation energy of 6.5–6.8 kcal/mol determined from DMR relaxation studies represents the hindering barrier for the 180° flipping motion of the water molecules. researchgate.net
Furthermore, the temperature and pressure dependence of the ³⁵Cl NQR frequency has been used to study the torsional frequency (also a form of torsional motion) of the ClO₃⁻ ion. researchgate.net In Ba(ClO₃)₂·H₂O, the pressure coefficient of the ³⁵Cl NQR frequency is +0.409 x 10⁻⁶ kg⁻¹ cm², which is considerably smaller than in other chlorates like NaClO₃ and KClO₃. researchgate.net The torsional frequency of the ClO₃⁻ pyramid and its variation with temperature and pressure have been evaluated from these NQR measurements, indicating that the pressure effect on these internal motions is less pronounced in this compound monohydrate compared to sodium chlorate. researchgate.net At 77 K, the torsional frequency in Ba(ClO₃)₂·H₂O increases at a rate of 12 cm⁻¹ kbar⁻¹, while in NaClO₃ it is largely unaffected by pressure. researchgate.net This highlights the role of the crystal structure and the water of crystallization in influencing the lattice dynamics and hindering torsional motions.
Reaction Mechanisms and Decomposition Kinetics of Barium Chlorate
Thermal Decomposition Pathways
The thermal decomposition of barium chlorate (B79027) is a significant reaction, primarily yielding barium chloride and oxygen. Research into this process often situates it within the broader context of barium perchlorate (B79767) decomposition, where barium chlorate is a key intermediate.
When subjected to heat, this compound decomposes into barium chloride and oxygen gas. aip.orgwikipedia.org The balanced chemical equation for this primary decomposition reaction is:
Ba(ClO₃)₂ → BaCl₂ + 3O₂ aip.orgnih.govresearchgate.net
The kinetics of the decomposition of this compound have been characterized as the final, deceleratory period in the thermal breakdown of barium perchlorate. aip.orgcdnsciencepub.com This stage of the reaction conforms to a contracting-volume kinetic model. aip.orgscispace.comcdnsciencepub.com This model is often used to describe solid-state reactions where the reaction starts at the surface of the crystal and proceeds inwards.
Several studies have determined the activation energy for the decomposition of this compound. A frequently cited value for this stage is 59 kcal/mole . aip.orgscispace.comcdnsciencepub.com An earlier, incomplete study had reported a similar activation energy of 61.6 kcal/mole. scispace.com The heat of decomposition has been reported to be -28 kcal/mol, indicating an exothermic process that releases significant heat, contributing to its potential as a component in pyrotechnic compositions. cdnsciencepub.com
Interactive Data Table: Kinetic Parameters for this compound Decomposition
| Parameter | Value | Kinetic Model | Source(s) |
| Activation Energy (Ea) | 59 kcal/mole | Contracting-Volume | aip.org, scispace.com, cdnsciencepub.com |
| Activation Energy (Ea) | 61.6 kcal/mole | Not Specified | scispace.com |
| Heat of Decomposition (ΔH) | -28 kcal/mol | Not Specified | cdnsciencepub.com |
Role of Intermediates and Chain Reaction Sequences
The complex nature of the fractional decomposition versus time plots strongly suggests the involvement of unstable intermediates during the thermal breakdown of this compound. aip.orgscispace.comcdnsciencepub.com While the direct decomposition of this compound is the final step, the preceding reactions that form it from barium perchlorate are proposed to follow a chain reaction sequence. aip.orgscispace.comcdnsciencepub.com This sequence is thought to involve oxygen atoms (O) acting as chain carriers. aip.orgscispace.comcdnsciencepub.com The presence of intermediates like barium chlorite (B76162), Ba(ClO₂)₂, has been considered, though its stability at the decomposition temperatures of this compound is questionable, making this pathway less probable. vbcop.org
Dehydration Kinetics and Structural Transformations
This compound typically exists as a monohydrate, Ba(ClO₃)₂·H₂O. The removal of this water of crystallization is a critical process that precedes thermal decomposition and involves significant changes to the compound's crystal structure.
Thermogravimetric (TG) and thermodifferential analysis (TDA) have been employed to study the dehydration of this compound monohydrate. aip.orgaip.org These analyses show that the dehydration process is thermally activated at approximately 85°C . aip.orgaip.org Broad endothermic peaks observed in DTA curves are characteristic of dehydration reactions. Using a linear heating rate of 5°C/min, both TG and TDA can simultaneously track the mass loss and thermal changes associated with the release of water molecules. aip.org
The dehydration of this compound monohydrate is not merely a loss of water but a fundamental structural transformation. The hydrated form, Ba(ClO₃)₂·H₂O, possesses a monoclinic crystal structure. aip.orgaip.org Upon dehydration, it converts to the anhydrous Ba(ClO₃)₂ form, which has an orthorhombic face-centered crystal structure. aip.orgaip.org
The mechanism for this transformation is described as a two-step process: aip.orgaip.org
Nucleation and Growth of Vacancies : The process begins with the thermally induced exit of water molecules from the crystal lattice. This creates vacancies that are initially distributed randomly. These vacancies then act as nuclei, around which clusters of more vacancies grow. Within these clusters, the dehydrated Ba(ClO₃)₂ units are thought to temporarily retain the original monoclinic structure in a metastable state. aip.orgaip.org
Phase Transition : When these vacancy clusters reach a critical size, it is no longer energetically favorable to maintain the original crystal structure. A sudden phase transition occurs within these clusters, converting the structure from monoclinic to the stable orthorhombic form of the anhydrous salt. aip.orgaip.org
This transition proceeds through intermediate steps where both the monoclinic hydrated and orthorhombic anhydrous phases coexist. As the temperature increases and more water is lost, the orthorhombic phase becomes progressively dominant. aip.orgaip.org
Thermogravimetric and Thermodifferential Analysis of Dehydration
Reaction Kinetics in Solution
The synthesis of this compound in a solution phase is governed by the principles of reaction kinetics, where factors such as reactant concentrations, temperature, and the physical process of precipitation play crucial roles. The most common method for producing this compound involves a double displacement reaction in an aqueous solution, which relies on the differential solubility of the resulting salts for separation.
Precipitation Kinetics of Barium Salts Relevant to this compound Synthesis
The synthesis of this compound is frequently achieved through the reaction of barium chloride and sodium chlorate in an aqueous solution. wikipedia.org The reaction proceeds as follows:
BaCl₂(aq) + 2 NaClO₃(aq) → Ba(ClO₃)₂(s) + 2 NaCl(aq)
The efficacy of this synthesis route hinges on the lower solubility of this compound compared to the other salts present, enabling its precipitation out of the solution upon concentration and cooling. wikipedia.org While specific kinetic studies on this compound precipitation are not extensively detailed in publicly available literature, the fundamental principles can be understood by examining the well-studied precipitation kinetics of other sparingly soluble barium salts, such as barium sulfate (B86663) (BaSO₄).
The precipitation process for barium salts generally involves two primary stages: nucleation and crystal growth.
Nucleation: This is the initial formation of stable, sub-microscopic crystalline nuclei from a supersaturated solution. The rate of nucleation is highly dependent on the level of supersaturation. In many precipitation reactions, a significant number of nuclei form rapidly during the initial mixing of reactants, often in localized areas of high supersaturation, before the solution becomes completely homogeneous. researchgate.net
Crystal Growth: Once stable nuclei are formed, they grow by the deposition of further ions from the solution. The growth rate can be controlled by different mechanisms. Initially, it may be limited by a surface reaction at the crystal-solution interface. researchgate.net As the crystals become larger, the rate-limiting step often transitions to the diffusion of ions from the bulk solution to the crystal surface. researchgate.netnih.gov
Research on barium sulfate precipitation shows that the rate of growth can exhibit a quadratic dependence on the relative supersaturation, suggesting a surface-controlled growth mechanism. researchgate.net However, other studies have found the growth rate to be third-order with respect to concentration for small crystals and first-order for larger crystals at low supersaturations. researchgate.net
Additives can significantly influence these kinetics. For instance, the presence of other ions or complexing agents can inhibit crystal growth by adsorbing onto the crystal surface, thereby slowing down the precipitation rate. matec-conferences.org The ionic strength of the solution also plays a role; an increase in the concentration of non-reacting ions like sodium chloride can increase the solubility of barium salts, which in turn affects the precipitation tendency. whiterose.ac.uk
The following table summarizes key parameters influencing the precipitation of barium salts, using barium sulfate as a representative example.
| Parameter | Effect on Precipitation Kinetics | Research Finding |
| Supersaturation | Higher supersaturation generally leads to faster nucleation rates and smaller final crystal sizes. nih.gov | For barium sulfate, increasing the initial supersaturation results in a decrease in the average size of the crystals formed. nih.gov |
| Mixing Ratio | The ratio of reactant solutions significantly impacts the amount of precipitate formed. ije.ir | Studies on barium sulfate precipitation have shown that the process is largely dependent on the mixing ratio of the injection and formation waters. ije.ir |
| Temperature | Temperature can affect both solubility and reaction rates. | For barium sulfate precipitation under certain conditions, temperature was found to have no significant influence on the amount of precipitate. ije.ir However, in electrochemical chlorate production, temperature is a key parameter for increasing the rate of chemical conversion. cecri.res.in |
| Additives | Additives can inhibit or modify crystal growth. matec-conferences.org | The presence of scale inhibitors can significantly reduce the amount of barium sulfate precipitation at various temperatures and mixing ratios. ije.ir |
Hydrodynamic Conditions and Reaction Rates in Aqueous Systems
Hydrodynamic conditions, which describe the fluid dynamics of the reaction system, are critical in controlling the rate and outcome of precipitation reactions like that of this compound synthesis. The efficiency of mixing, in particular, dictates the local supersaturation levels, which in turn influences nucleation and crystal growth rates. mdpi.com
The process can be analyzed at two levels:
Micromixing: This concerns mixing at the molecular level. When the micromixing time is shorter than the induction time for nucleation, it can significantly influence the kinetics of nucleation and crystal growth. mdpi.com This is because rapid micromixing can reduce local peaks in supersaturation, leading to a lower nucleation rate and potentially larger, more uniform crystals.
Studies using reactors like the Kenics static mixer for barium sulfate precipitation have investigated the influence of flow regimes, characterized by the Reynolds number (Re). researchgate.net
Laminar Flow (Re < 2000): In this regime, fluid motion is orderly. While satisfactory mixing can be achieved, clear trends in crystal behavior are not always observed. researchgate.net
Turbulent Flow (Re > 4000): In this regime, fluid motion is chaotic and mixing is more intense. Research has identified a critical Reynolds number above which a change in the flow pattern occurs. This change directly impacts kinetic parameters, leading to a decrease in the mean diameter of the crystals produced. researchgate.net
The rate at which reactants are introduced and the geometry of the reactor also play a significant role. Experiments conducted in Hele-Shaw cells and other model porous media show that the injection flow rate directly controls the resulting precipitation pattern. aip.orgulb.be Slower flow rates can lead to more diffuse patterns, while higher flow rates can result in more defined, channel-like structures. ulb.be
The table below outlines the influence of various hydrodynamic parameters on precipitation reactions in aqueous systems, with findings drawn from studies on barium salts.
| Hydrodynamic Parameter | Influence on Reaction/Precipitation | Research Finding |
| Flow Rate / Reynolds Number | Controls the mixing regime (laminar vs. turbulent), which affects mass transfer and reaction kinetics. | In barium sulfate precipitation, a critical Reynolds number was observed in the turbulent regime, above which kinetic parameters changed and the mean crystal diameter decreased. researchgate.net |
| Mixing Efficiency (Micro/Macro) | Affects local supersaturation, which governs nucleation and crystal growth rates. mdpi.com | Good and quick mixing reduces the intensity of primary nucleation. Micromixing, in particular, has a significant impact on the kinetics of nucleation and crystal growth. mdpi.com |
| Reactor Geometry | The physical design of the reactor (e.g., static mixer, stirred tank) influences flow patterns and mixing. | The geometry of a Kenics static mixer's inserts was found to cause a change in flow pattern at a critical Reynolds number, impacting kinetic parameters. researchgate.net |
| Reactant Inlet Position | The location and orientation of reactant streams can affect initial mixing and the resulting particle characteristics. researchgate.net | The positions and orientation of inlet streams were investigated as key variables influencing mixing and precipitation. researchgate.net |
Advanced Applications and Chemical Reactivity of Barium Chlorate
Role in Chemical Synthesis and Precursor Chemistry
Barium chlorate (B79027) serves as a valuable precursor and reagent in the synthesis of various inorganic and organic compounds. Its reactivity, primarily driven by the chlorate ion, allows for its application in producing other important chemicals. sciencemadness.org
Production of Chloric Acid and Other Chlorate Compounds
A significant application of barium chlorate is in the laboratory-scale and industrial production of chloric acid (HClO₃). sciencemadness.orgwikipedia.orgqsstudy.com The synthesis is typically achieved through a double displacement reaction with sulfuric acid (H₂SO₄). sciencemadness.orgtestbook.com
Reaction for Chloric Acid Production: Ba(ClO₃)₂(aq) + H₂SO₄(aq) → 2HClO₃(aq) + BaSO₄(s)
In this reaction, an aqueous solution of this compound is treated with sulfuric acid. sciencemadness.orgwikipedia.org The resulting barium sulfate (B86663) (BaSO₄) is highly insoluble in water and precipitates out of the solution. sciencemadness.orgtestbook.com This precipitation allows for the straightforward separation of the solid barium sulfate via filtration, yielding a relatively pure aqueous solution of chloric acid. sciencemadness.orggoogle.com For safety, it is recommended to use dilute solutions, as concentrated chloric acid (above 30-40%) is unstable and can decompose, sometimes explosively. qsstudy.comwikipedia.org
This compound is also a starting material for synthesizing other chlorate compounds through metathesis reactions. smolecule.com By reacting this compound with the sulfate salt of a different metal, one can produce the corresponding metal chlorate, taking advantage of the insolubility of barium sulfate.
Table 1: Synthesis Methods for this compound
| Method | Reactants | Reaction | Notes |
|---|---|---|---|
| Double Replacement | Barium chloride (BaCl₂) and Sodium chlorate (NaClO₃) | BaCl₂ + 2 NaClO₃ → Ba(ClO₃)₂ + 2 NaCl | This is a common method, but may result in sodium contamination. wikipedia.orgqsstudy.com |
| Electrolysis | Barium chloride (BaCl₂) solution | BaCl₂ + 6 H₂O → Ba(ClO₃)₂ + 6 H₂ | Produces sodium-free this compound. wikipedia.orgqsstudy.com |
| Ammonium (B1175870) Chlorate Reaction | Barium carbonate (BaCO₃) and Ammonium chlorate (NH₄ClO₃) | 2 NH₄ClO₃ + BaCO₃ → Ba(ClO₃)₂ + 2 NH₃ + H₂O + CO₂ | Boiling the solution removes byproducts, leaving this compound. wikipedia.orgqsstudy.com |
Synthesis of Specialty Chemicals and Organic Compounds
The strong oxidizing nature of this compound makes it a useful reagent in various chemical syntheses. chemimpex.com It can be employed as an oxidizing agent in the manufacturing of specialty chemicals, which are compounds produced for specific applications in fields such as pharmaceuticals, agrochemicals, and the production of dyes and pigments. In organic synthesis, this compound can facilitate oxidation reactions required for the transformation of organic molecules. chemimpex.com Its role as a starting material enables the creation of unique compounds with desired properties and functionalities.
Applications in Materials Science and Engineering
The properties of barium and its compounds, including this compound, have led to their investigation and use in various areas of materials science and engineering.
Integration in Advanced Materials Development (e.g., Energy Storage)
This compound is noted for its potential application in research and development activities related to energy storage. While specific, large-scale applications of this compound in batteries are not widespread, the broader class of barium compounds is relevant. For instance, barium salts like baryte (barium sulfate) are used as fillers in lead-acid batteries to enhance performance and durability. mdpi.com The development of advanced materials for energy storage, including batteries and supercapacitors, is a critical area of research aimed at creating more efficient and sustainable energy solutions. european-mrs.comeuropean-mrs.com Materials are sought for their ability to intercalate ions, act as stable catalysts, or serve as solid-state ionic conductors. european-mrs.com The investigation of various chemical compounds, including those of barium, is essential for advancing this field. mdpi.comamericanelements.com
Investigations in Cement Systems and Hydrosilicates (Indirectly related via Barium Salts)
While not a direct application of this compound, the use of other barium salts, such as barium chloride (BaCl₂), is significant in the study of cement systems. Barium hydrosilicates, synthesized from soluble barium salts, are explored as additives to improve the quality of building materials. scientific.netresearchgate.net These additives can enhance properties like compression strength and fracture toughness in cement-based materials. scientific.netresearchgate.net The synthesis of barium hydrosilicates often involves precipitating them from a solution of sodium hydrosilicates and a soluble barium salt like barium chloride. researchgate.netnanobuild.ru Research indicates that the addition of barium hydrosilicates can accelerate the hydration of Portland cement. mdpi.com This area of study highlights the valuable role of barium chemistry in developing advanced construction materials. researchgate.net
Table 2: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | Ba(ClO₃)₂ |
| Molar Mass | 304.23 g/mol |
| Appearance | White crystalline solid |
| Density | 3.18 g/cm³ |
| Melting Point | 413.9 °C (decomposes) |
| Solubility in Water | 27.5 g/100 ml (20 °C) |
Source: wikipedia.orgqsstudy.com
Catalytic Applications in Hydrocarbon Pyrolysis (Barium Chloride-based, but relevant to Barium chemistry)
The catalytic properties of barium compounds are demonstrated in the field of hydrocarbon processing. Specifically, catalysts based on barium chloride have been developed for the pyrolysis of hydrocarbons. cyberleninka.ruresearchgate.net Pyrolysis is a thermal decomposition process used to break down long-chain hydrocarbons into smaller, more valuable molecules like olefins. cyberleninka.ru Barium chloride-based catalysts have shown effectiveness in the pyrolysis of feedstocks such as straight-run gasoline at relatively low temperatures. cyberleninka.ru These catalysts are valued for their high activity, stability, and low tendency for coke formation. cyberleninka.ruresearchgate.net Research has also explored molten salt catalyst systems containing barium chloride for the pyrolysis of methane. google.com The development of such catalysts is crucial for improving the efficiency and economic viability of producing essential chemical building blocks from hydrocarbon raw materials. cyberleninka.rubiofueljournal.commdpi.com
Industrial Processes and Oxidizing Agent Research
This compound, Ba(ClO₃)₂, is a compound recognized for its potent oxidizing properties, which facilitates its use in various industrial and research applications. As a strong oxidizing agent, it readily supplies oxygen to other substances, a characteristic that is fundamental to its role in manufacturing and chemical processing. chemimpex.com
Research into this compound as an Oxidizing Agent in Manufacturing
The primary industrial value of this compound stems from its function as a powerful oxidizer. This property is leveraged in manufacturing processes that require controlled and rapid oxidation reactions. A significant area of application is in pyrotechnics, where it is used in the production of fireworks, signal flares, and some explosives. nih.gov In these compositions, this compound provides the necessary oxygen to sustain combustion, while the barium ion imparts a distinct green color to the flame. nih.gov
Beyond pyrotechnics, this compound serves as a key material in chemical synthesis. It is used to manufacture other chlorates and can be a precursor for producing pure chloric acid. nih.govgoogle.com The reaction of this compound with sulfuric acid, for example, yields chloric acid and precipitates barium sulfate, a method of laboratory interest for generating the acid. google.com
Research has also focused on optimizing the manufacturing process of this compound itself, particularly through electrochemical methods. Studies have detailed the electrochemical oxidation of barium chloride to produce this compound, investigating various parameters to maximize efficiency. researchgate.net This research provides critical data for the industrial-scale production of the compound. A study employing a noble metal oxide coated anode and a rotating stainless steel cathode achieved a maximum current efficiency of 56%. researchgate.net The research explored the influence of several factors on the efficiency of the synthesis, as detailed in the table below.
Table 1: Parameters for Electrochemical Preparation of this compound
| Parameter | Condition | Outcome on Current Efficiency | Reference |
|---|---|---|---|
| Electrolyte Concentration | 1.0 M BaCl₂ | Maximum efficiency achieved. | |
| > 1.0 M BaCl₂ | Efficiency decreases due to increased precipitation of barium hydroxide (B78521). | ||
| Electrolyte pH | 6.0 | Optimal for maximizing current efficiency. | |
| Temperature | 333 K (60 °C) | Operated at this temperature for optimal results. | |
| Anodic Current Density | 15.0 A·dm⁻² | Condition used to achieve maximum efficiency. | |
| Cathodic Current Density | 14.0 A·dm⁻² | Condition used to achieve maximum efficiency. | |
| Cathode Rotation | 0.67 m·s⁻¹ (peripheral velocity) | Employed to minimize the precipitation of hydroxides. |
Studies in Textile and Paper Processing (Bleaching)
The strong oxidizing capabilities of this compound have led to its application in the textile and paper industries. In these sectors, it can function as a bleaching agent, helping to remove unwanted colorants and impurities from materials like textile fibers and paper pulp. The oxidizing action of this compound enables the chemical breakdown of pigments and other organic compounds, resulting in a brighter and cleaner final product.
In the textile industry, this compound is also identified for its use as a mordant in dyeing processes. nih.gov A mordant is a substance used to fix a dye to the fibers, enhancing the colorfastness of the fabric. This compound is listed as a chemical agent associated with textile printing, dyeing, and finishing processes. nih.govhaz-map.com General research into textile printing notes that chlorates can be used as oxidizing agents for the development of certain types of dyes. scribd.com
Within the paper industry, this compound's potential as a bleaching agent for pulp is noted. A patented method for bleaching pulp involves the use of chloric acid, which can be generated from the reaction of this compound and sulfuric acid, though this specific application is described as being of laboratory interest. google.com
Table of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | Ba(ClO₃)₂ |
| Barium chloride | BaCl₂ |
| Barium hydroxide | Ba(OH)₂ |
| Barium sulfate | BaSO₄ |
| Chloric acid | HClO₃ |
Environmental Chemistry and Transformation of Barium Chlorate
Environmental Fate and Mobility Studies
The fate and movement of barium chlorate (B79027) in the environment are governed by the distinct behaviors of the barium cation and the chlorate anion in different environmental compartments.
Transformation Pathways in Aquatic Environments
In aquatic systems, barium chlorate is soluble and readily dissociates. The transformation pathways are then specific to each ion.
The barium ion (Ba²⁺) is subject to precipitation reactions. In waters containing sufficient concentrations of sulfate (B86663) (SO₄²⁻) or carbonate (CO₃²⁻) ions, barium can precipitate as insoluble barium sulfate (BaSO₄) or barium carbonate (BaCO₃). who.intcdc.gov This process effectively removes barium from the water column and transfers it to the sediment. who.int The solubility of barium compounds, and thus its mobility, generally increases as the pH of the water decreases. who.int
The chlorate ion (ClO₃⁻) is chemically stable in water but can undergo transformation through several processes. researchgate.net A primary source of chlorate in aquatic environments, apart from direct industrial discharge, is its formation as a disinfection byproduct during water treatment with chlorine dioxide. gov.bc.cadenora.comtamu.edu Chlorine dioxide can decompose into chlorite (B76162) (ClO₂⁻) and chlorate. who.int Under most environmental conditions, chlorate is subject to redox reactions. epa.gov It can be reduced to the more benign chloride ion (Cl⁻), a process that is significantly mediated by microbial activity under anaerobic conditions. gov.bc.caeucalyptus.com.br
Adsorption and Speciation in Soil and Sediment Matrices
When introduced to soil and sediment, the mobility and form of barium and chlorate ions are influenced by the physical and chemical properties of the matrix.
The barium ion (Ba²⁺) generally exhibits low mobility in most soil systems. epa.govcanada.ca Its movement is limited by several factors:
Adsorption: Barium adsorbs to soil particulates, particularly clay minerals, organic matter, and metal oxides (e.g., oxides of manganese, iron, silicon, and titanium). cdc.govcanada.ca The retention of barium is largely controlled by the cation-exchange capacity of the soil. who.int
Precipitation: Similar to aquatic environments, barium can precipitate as insoluble salts like barium sulfate and barium carbonate in soils with high sulfate and carbonate content, further reducing its mobility. canada.caepa.gov
Influence of Soil Conditions: Barium's mobility can increase under certain conditions. Acidic, anaerobic environments and soils with high chloride and low sulfate content can enhance its migration towards groundwater. canada.ca The presence of dissolved organic compounds can also increase mobility through complexation. epa.gov
The chlorate ion (ClO₃⁻) is not significantly adsorbed by soil components and is therefore considered mobile, potentially leaching into groundwater. However, its persistence is primarily limited by microbial degradation rather than physical or chemical retention in the soil matrix. gov.bc.caclu-in.org
Table 1: Factors Influencing Barium Mobility in Soil and Sediment
| Factor | Effect on Barium Mobility | Governing Process | Reference |
|---|---|---|---|
| High Clay and Organic Matter Content | Decreases Mobility | Adsorption, Cation Exchange | canada.ca |
| High Sulfate and Carbonate Content | Decreases Mobility | Precipitation (as BaSO₄, BaCO₃) | canada.caepa.gov |
| Presence of Metal Oxides (Fe, Mn) | Decreases Mobility | Adsorption | cdc.gov |
| Low pH (Acidic Conditions) | Increases Mobility | Increased Solubility of Barium Salts | who.intcanada.ca |
| Dissolved Organic Compounds | Increases Mobility | Complexation | epa.gov |
Microbial and Chemical Degradation of Chlorate
The degradation of the chlorate ion is a critical process that reduces its potential environmental impact. This degradation is predominantly carried out by microorganisms.
Bioreduction Mechanisms of Chlorate in Wastewater Treatment
The biological reduction of chlorate is a well-documented process, particularly in the context of wastewater treatment. eucalyptus.com.brclu-in.org Under anoxic or anaerobic conditions, a diverse range of facultative anaerobic bacteria can utilize chlorate as a terminal electron acceptor for respiration, a process termed "chlorate respiration". researchgate.neteucalyptus.com.br In this metabolic process, chlorate is reduced to chlorite (ClO₂⁻) and subsequently to the harmless chloride ion (Cl⁻). eucalyptus.com.br
Several bacterial species have been identified as capable of chlorate reduction, including those from the genus Dechloromonas. researchgate.netnih.gov For instance, Dechloromonas agitata has been shown to effectively remove chlorate in bioelectrochemical reactors. researchgate.netnih.gov The enzymatic pathway for this reduction often involves nitrate (B79036) reductase enzymes, which can competitively reduce nitrate and chlorate. caltech.edunih.gov However, specialized perchlorate (B79767) and chlorate reductases have also been identified in some bacteria. researchgate.net The complete reduction of chlorate to chloride is an energy-yielding process for these microorganisms, involving a six-electron transfer. researchgate.netnih.gov
Influence of Environmental Conditions on Chlorate Transformation
The efficiency of microbial chlorate degradation is highly dependent on specific environmental conditions.
Oxygen Levels: The bioreduction of chlorate occurs under anaerobic or anoxic conditions. In the presence of oxygen (aerobic conditions), microorganisms will preferentially use oxygen as the electron acceptor, inhibiting the chlorate reduction process. eucalyptus.com.br
Presence of Other Electron Acceptors: Nitrate (NO₃⁻) is often a preferred electron acceptor over chlorate for many denitrifying bacteria. gov.bc.ca The presence of high nitrate concentrations can therefore inhibit or slow down the rate of chlorate reduction. eucalyptus.com.brcaltech.edu
Electron Donors: The process requires a suitable electron donor, which is typically a source of organic carbon. Various organic compounds, including mono- and dicarboxylic acids and alcohols, can support the microbial reduction of chlorate. eucalyptus.com.brclu-in.org
Temperature and pH: Like most biological processes, chlorate reduction is influenced by temperature and pH, with optimal ranges varying depending on the specific microbial communities involved. Alkaline conditions tend to favor the stability of the chlorate ion itself. epa.gov
Table 2: Environmental Conditions Affecting Microbial Chlorate Degradation
| Environmental Condition | Effect on Chlorate Degradation | Mechanism | Reference |
|---|---|---|---|
| Anaerobic/Anoxic Conditions | Promotes Degradation | Enables use of chlorate as a terminal electron acceptor by bacteria. | gov.bc.caeucalyptus.com.br |
| Aerobic Conditions | Inhibits Degradation | Oxygen is the preferred electron acceptor for microbial respiration. | eucalyptus.com.br |
| High Nitrate Concentration | Inhibits Degradation | Nitrate often outcompetes chlorate as an electron acceptor for denitrifying bacteria. | eucalyptus.com.br |
| Availability of Organic Carbon | Promotes Degradation | Serves as the necessary electron donor for the reduction reaction. | clu-in.org |
| Alkaline pH | Decreases Degradation Rate | Increases the chemical stability of the chlorate ion. | epa.gov |
Theoretical and Computational Studies of Barium Chlorate Systems
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a compound, such as its geometry, bonding, and electronic distribution. While comprehensive first-principles studies specifically on anhydrous barium chlorate (B79027) are not extensively documented in publicly available literature, significant insights can be drawn from calculations on its constituent ions (Ba²⁺ and ClO₃⁻) and related chlorate compounds.
The electronic structure of the chlorate ion (ClO₃⁻) is key to the properties of barium chlorate. The central chlorine atom in the chlorate ion is sp³ hybridized. quora.com This leads to a tetrahedral electron pair geometry around the chlorine. topblogtenz.com Of the four sp³ hybrid orbitals, three form sigma bonds with oxygen atoms, and the fourth holds a lone pair of electrons. quora.com The resulting molecular geometry of the chlorate ion is trigonal pyramidal. topblogtenz.comguidechem.com
Density Functional Theory (DFT) is a widely used quantum mechanical method for electronic structure calculations in chemistry and physics. royalsocietypublishing.org DFT calculations have been employed to study the magnetic shielding tensors of protons in water molecules within this compound monohydrate, with results corroborating experimental solid-state NMR data. rsc.orgresearchgate.net Such studies demonstrate the utility of DFT in refining the interpretation of experimental measurements.
Table 1: Calculated Properties of the Chlorate Ion (ClO₃⁻)
| Property | Description | Source(s) |
|---|---|---|
| Valence Electrons | 26 (7 from Cl, 6 from each of the 3 O, +1 for charge) | topblogtenz.comyoutube.com |
| Central Atom | Chlorine (Cl) | guidechem.com |
| Electron Geometry | Tetrahedral | topblogtenz.com |
| Molecular Geometry | Trigonal Pyramidal | topblogtenz.comguidechem.com |
| Hybridization | sp³ | quora.com |
Molecular Dynamics Simulations of this compound and Related Clusters
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a bridge between the static picture from quantum chemistry and the macroscopic properties of a system.
MD simulations of molten salts like sodium chlorate (NaClO₃) have been performed using both nonpolarizable and polarizable force fields. aip.orgdntb.gov.ua These studies show that while the equilibrium structure is not heavily influenced by polarization effects, the system's dynamics, such as ionic diffusion coefficients, are significantly affected. aip.org For a hypothetical simulation of molten this compound, similar considerations would be necessary, with the divalent nature of the Ba²⁺ ion expected to introduce stronger local ordering and more complex interactions compared to monovalent systems.
The development of accurate force fields is critical for meaningful MD simulations. Force fields are sets of parameters that describe the potential energy of a system of particles. For ionic systems, these typically include terms for electrostatic (Coulombic) and van der Waals (Lennard-Jones) interactions. Several force fields have been developed for alkaline earth metals, including barium. researchgate.netnih.govnih.gov The Kirkwood-Buff derived force field, for example, is parameterized to reproduce experimental thermodynamic data and has been applied to aqueous solutions of alkaline earth halides. nih.gov Another general force field, CLAYFF, uses partial charges derived from DFT calculations and is designed for hydrated mineral systems, which can include species like barium and chloride. randallcygan.com
MD simulations of alkaline earth chloride complexes in aqueous solution have been used to calculate free energy profiles and examine the stability of different ion-pair configurations (contact ion pairs, solvent-shared ion pairs). researchgate.netnih.gov These studies indicate that the preference for contact ion pair formation increases with the ionic radius of the cation. nih.gov This trend is closely linked to the metal's hydration free energy. nih.gov
Table 2: Key Components of a Molecular Dynamics Simulation for Ionic Systems
| Component | Description | Relevance to this compound |
|---|---|---|
| Force Field | A set of empirical energy functions and parameters that define the interactions between particles (atoms, ions). | Parameters for Ba²⁺ and ClO₃⁻ interactions are required. Models like Kirkwood-Buff or CLAYFF could be adapted. nih.govrandallcygan.com |
| Potential Energy Function | Typically includes Lennard-Jones and Coulombic terms to model van der Waals and electrostatic interactions. | E = Σbonds + Σangles + Σdihedrals + Σnon-bonded (Lennard-Jones + Coulomb) |
| Ensemble | Statistical ensemble representing the thermodynamic state (e.g., NVT for constant particle number, volume, and temperature; NPT for constant pressure). | NPT is often used to match experimental conditions of temperature and pressure. researchgate.net |
| Time Integration | Algorithms (e.g., Verlet algorithm) to solve the equations of motion and propagate the system forward in time. | Standard numerical integration methods are used. |
| Analysis | Calculation of structural (e.g., RDFs) and dynamic (e.g., diffusion coefficients) properties from the simulated trajectory. | Would provide insight into local structure and transport properties of this compound systems. aip.org |
Modeling of Hydration Processes and Ion-Water Interactions
The interaction of ions with water is a fundamental process in chemistry. Theoretical models and simulations are crucial for understanding the structure and dynamics of hydration shells around ions.
For the barium ion (Ba²⁺), MD simulations have been extensively used to characterize its hydration shell. researchgate.net These simulations, often validated against experimental data from techniques like X-ray diffraction, provide detailed information on the coordination number (the number of water molecules in the first hydration shell) and the Ba-O distances. Molecular dynamics studies using flexible SPC water models predict that the Ba²⁺-H₂O distance and coordination number increase with cation size, a trend observed across the alkaline earth metals. Experimental and computational studies suggest a coordination number for Ba²⁺ ranging from 8 to 9.5, with a Ba-O distance of approximately 2.8 to 2.9 Å. nih.govucl.ac.uk
The stability of these hydration shells can be quantified by water residence times. MD simulations have calculated the mean residence time of water molecules in the first hydration shell of the Ba²⁺ ion to be around 150 picoseconds. nih.gov This value is part of a trend where residence times decrease down the alkaline earth group (from Mg²⁺ to Ba²⁺), reflecting the weaker electrostatic interaction of the larger cations with water molecules.
The development of accurate ion-water interaction potentials is an active area of research. The Kirkwood-Buff force field approach, for instance, adjusts parameters to reproduce experimentally derived Kirkwood-Buff integrals, which relate microscopic fluctuations to thermodynamic properties, thereby ensuring a good representation of the solution's activity. nih.gov These force fields are crucial for accurately simulating the behavior of ions in aqueous environments, including the formation of ion pairs and their effect on the surrounding water structure. core.ac.uk
Table 3: Hydration Properties of the Barium Ion (Ba²⁺) from Computational and Experimental Studies
| Property | Value | Method | Source(s) |
|---|---|---|---|
| First Shell Ba-O Distance | ~2.8 - 2.9 Å | MD Simulation / Experiment | nih.govucl.ac.uk |
| Coordination Number | ~8 - 9.5 | MD Simulation / Experiment | nih.govucl.ac.uk |
| Water Residence Time (First Shell) | ~150 ps | MD Simulation | nih.gov |
| Second Hydration Shell Distance | ~5.0 Å | Experiment | researchgate.net |
Theoretical Approaches to Reaction Kinetics and Mechanisms
Theoretical methods are invaluable for elucidating the complex reaction pathways involved in the formation and decomposition of compounds like this compound. These approaches can map out potential energy surfaces, identify transition states, and calculate reaction barriers, providing a mechanistic understanding that complements experimental kinetic data.
The thermal decomposition of chlorates has been a subject of theoretical investigation. For potassium chlorate (KClO₃), DFT calculations have been used to study the decomposition mechanism. buct.edu.cnresearchgate.neticm.edu.pl These studies suggest that the process is not a simple bond-breaking event but involves the formation of an intermediate, potassium perchlorate (B79767) (KClO₄). buct.edu.cnresearchgate.net The initial step involves the absorption of heat, leading to increased crystal vibrations and the breaking and reconstruction of Cl-O bonds to form the more stable perchlorate ion. buct.edu.cnresearchgate.net The subsequent decomposition of the perchlorate releases oxygen. buct.edu.cn The calculated activation energies for the various steps in the decomposition of KClO₃ are in the range of 230-294 kJ·mol⁻¹. icm.edu.plbibliotekanauki.plscispace.com A similar multi-step mechanism involving a barium perchlorate intermediate is expected for the thermal decomposition of this compound.
Kinetic models have also been developed for the formation of chlorate from chloride ions in aqueous solution under various oxidizing conditions, such as ozonation. acs.orgacs.org These complex models involve a large set of elementary reactions with associated rate constants. For example, in the reaction of ozone with chloride, the formation of hypochlorite (B82951) is a primary step, followed by further oxidation reactions involving intermediates like chlorine dioxide (ClO₂•) and chlorine monoxide (ClO•) radicals, ultimately leading to chlorate. acs.orgacs.org Other models for chlorate formation, such as in chlorine dioxide delignification processes, also involve complex reaction networks with key intermediates like chlorous acid (HClO₂) and hypochlorous acid (HOCl). tandfonline.comresearchgate.net These theoretical kinetic models are essential for predicting and controlling the formation of chlorate in industrial and environmental systems. nih.gov
Table 4: Theoretical Kinetic and Mechanistic Insights for Chlorate Systems
| Process | Key Theoretical Findings | Relevant System | Source(s) |
|---|---|---|---|
| Thermal Decomposition | Proceeds via a perchlorate intermediate (MClO₄). DFT calculations identify transition states and reaction energetics. | KClO₃ (analogue for Ba(ClO₃)₂) | buct.edu.cnresearchgate.net |
| Aqueous Formation from Chloride (Ozonation) | Complex multi-step radical mechanism. Kinetic models simulate the concentration profiles of reactants, intermediates, and products. | O₃/Cl⁻ system | acs.orgacs.org |
| Aqueous Formation from Chlorite (B76162) | Involves intermediates such as HOCl, Cl₂O₂, and Cl₂O₃. Kinetic models can fit experimental data over a range of conditions. | HClO₂ decomposition | |
| Kinetic Models | The Avrami-Erofeev model is often found to best describe the solid-state decomposition steps of chlorates. | KClO₃ decomposition | bibliotekanauki.plscispace.com |
Advanced Analytical Techniques for Barium Chlorate and Its Derivatives
Chromatographic Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Chlorate (B79027) Anion Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and highly sensitive technique for the determination of the chlorate anion in various matrices, particularly in water samples. acs.orgnih.gov This method combines the separation capabilities of liquid chromatography with the specific and sensitive detection provided by tandem mass spectrometry.
In a typical LC-MS/MS application for chlorate analysis, the sample is first introduced into the liquid chromatograph. While ion chromatography is often used for anion separation, reversed-phase liquid chromatography can also be employed, sometimes with ion-pairing techniques. acs.orgresearchgate.net After separation from other anions in the sample, the eluent is directed to the mass spectrometer. Ionization is commonly achieved using electrospray ionization (ESI) in negative mode, which generates gaseous chlorate ions (ClO₃⁻). acs.orgnih.gov These ions are then guided into the tandem mass spectrometer, where they undergo fragmentation, and specific fragment ions are detected. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and minimizes interferences from the sample matrix. nih.gov
Research has demonstrated the exceptional sensitivity of LC-MS/MS for chlorate detection. Method detection limits have been reported at levels as low as 0.045 micrograms per liter (µg/L) in water. acs.orgnih.gov One study successfully developed an LC-MS/MS method for determining chlorate and perchlorate (B79767) in pangasius samples, achieving a limit of quantification (LOQ) of 0.005 mg/kg. nifc.gov.vn Another study, utilizing a novel sonic-spray ionization (SSI) source coupled with microbore HPLC-MS/MS, reported an even lower limit of detection for chlorate at 5.3 nanograms per liter (ng/L). nih.gov
| Parameter | LC-ESI-MS/MS for Pangasius Samples nifc.gov.vn | Microbore HPLC/SSI-MS/MS for Water nih.gov | LC-MS/MS for Water acs.orgnih.gov |
| Analyte | Chlorate, Perchlorate | Chlorate, Perchlorate, Bromate | Chlorate, Perchlorate, Bromate, Iodate |
| Matrix | Pangasius Fillet | Water | Water |
| Limit of Quantification (LOQ) | 0.005 mg/kg (for chlorate) | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated | 5.3 ng/L (for chlorate) | 0.045 µg/L (for chlorate) |
| Recovery | 91% - 109% | Not explicitly stated | Not explicitly stated |
| Relative Standard Deviation (RSD) | 6.4% - 9.5% | Not explicitly stated | Not explicitly stated |
Atomic Spectroscopic Techniques
Atomic spectroscopy encompasses a suite of techniques ideal for determining the elemental composition of a sample, making them perfectly suited for the analysis of the barium cation in barium chlorate.
Atomic Absorption Spectroscopy (AAS) and Graphite (B72142) Furnace AAS (GFAAS) for Barium Analysis
Atomic Absorption Spectroscopy (AAS) is a widely used technique for quantifying metals in a sample. researchgate.net In flame AAS (FAAS), a solution of the sample is aspirated into a flame, where it is atomized. A light beam from a hollow-cathode lamp containing barium is passed through the flame, and the amount of light absorbed at a specific wavelength is proportional to the concentration of barium atoms. epa.gov To control the easy ionization of barium in the hot flame, an ionization suppressant, such as sodium chloride, is often added to both samples and standards. usgs.gov
For enhanced sensitivity, Graphite Furnace AAS (GFAAS) is employed. nih.govepa.gov Instead of a flame, a small aliquot of the sample is placed in a graphite tube, which is then heated in a programmed sequence to dry, char, and finally atomize the sample. epa.gov This technique confines the atoms in the light path for a longer duration, resulting in significantly lower detection limits compared to FAAS. nih.gov GFAAS is capable of detecting barium at parts-per-billion (ppb) and even parts-per-trillion (ppt) levels. nih.gov However, the formation of barium carbide in the furnace can reduce sensitivity and cause memory effects. epa.govepa.gov
A study on gunshot residue analysis utilized GFAAS to determine barium levels, reporting a detection limit of 11.94 µg/L and a quantification limit of 35.85 µg/L. at-spectrosc.comresearchgate.net Another method for determining barium in seawater by GFAAS after ion-exchange separation reported recoveries of over 99% with a relative standard deviation of less than 5%. vliz.be
| Technique | Application | Detection Limit | Quantification Limit | Recovery | RSD | Reference |
| GFAAS | Gunshot Residue | 11.94 µg/L | 35.85 µg/L | 101.36% | 3.24% | at-spectrosc.comresearchgate.net |
| GFAAS | Seawater | Not specified | Not specified | >99% | <5% | vliz.be |
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Optical Emission Spectrometry (ICP-OES/AES) for Barium Analysis
Inductively Coupled Plasma (ICP) techniques offer multi-element capabilities and exceptional sensitivity. In both ICP-MS and ICP-OES, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements present.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique used for determining trace and ultra-trace element concentrations. nih.govesogu.edu.tr After ionization in the plasma, the ions are passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. esogu.edu.trepa.gov ICP-MS can achieve detection limits in the sub-µg/L range for barium. epa.gov A study comparing quadrupole and sector field ICP-MS for urinary barium analysis reported detection limits of 23.0 ng/L and 5.21 ng/L, respectively. nih.gov
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) , also known as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), measures the light emitted by the excited atoms and ions in the plasma. fraunhofer.deresearchgate.net Each element emits light at characteristic wavelengths, and the intensity of the emission is proportional to the element's concentration. fraunhofer.de ICP-OES is a robust and reliable technique for barium analysis in various matrices, including biological samples like blood and urine. oup.comnih.gov A method for determining barium in blood and urine by ICP-OES reported a detection limit of 0.11 µg/L and a quantification limit of 0.4 µg/L. nih.gov
| Technique | Matrix | Detection Limit (LOD) | Quantification Limit (LOQ) | Reference |
| Quadrupole ICP-MS | Urine | 23.0 ng/L | Not specified | nih.gov |
| Sector Field ICP-MS | Urine | 5.21 ng/L | Not specified | nih.gov |
| ICP-OES | Blood and Urine | 0.11 µg/L | 0.4 µg/L | nih.gov |
| ICP-MS/ICP-OES | Muscle, Processed Products | Not specified | ≥ 3.6 ppb | pcdn.co |
X-ray and Neutron-Based Analytical Methods
X-ray Fluorescence Spectroscopy (XFS) for Elemental Analysis
X-ray Fluorescence Spectroscopy (XFS or XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. unimelb.edu.auazolifesciences.com The sample is irradiated with a primary X-ray beam, causing the ejection of inner-shell electrons from the atoms. azolifesciences.com Electrons from higher energy shells then fill the vacancies, and the energy difference is released as a secondary X-ray, which is characteristic of that specific element. azolifesciences.com The intensity of these fluorescent X-rays is proportional to the concentration of the element in the sample. unimelb.edu.au
XRF is particularly well-suited for the analysis of major and trace elements in solid samples and has been applied to the analysis of barium in various materials, including rocks and sediments. carleton.edu While it is a powerful tool for qualitative and semi-quantitative analysis, achieving high accuracy for quantitative analysis often requires careful calibration with matrix-matched standards. epa.gov In some applications, barium itself has been used as a heavy absorber in the preparation of fused discs for the XRF analysis of major elements in rock samples. rsc.org
Neutron Activation Analysis (NAA)
Neutron Activation Analysis (NAA) is a highly sensitive, non-destructive nuclear analytical technique used for determining the elemental composition of a wide variety of materials. nmi3.eulibretexts.org The method is based on the process of neutron activation, where a sample is bombarded with neutrons, typically from a nuclear reactor. nmi3.eulibretexts.org This causes atomic nuclei within the sample to capture a neutron, forming heavier, radioactive isotopes which are in an excited state. libretexts.org As these unstable isotopes decay, they emit characteristic gamma rays. nmi3.eu Since each element has a unique radioactive decay path and emits gamma rays with specific energies, the identity and concentration of the elements in the sample can be determined by analyzing the resulting gamma-ray spectrum. nmi3.eulibretexts.org
For the analysis of this compound (Ba(ClO₃)₂), NAA can be employed to quantify both barium and chlorine.
Barium (Ba) Determination: The determination of barium via NAA typically involves the nuclear reaction where the stable isotope ¹³⁸Ba captures a neutron to form the radioactive isotope ¹³⁹Ba. iaea.org This radionuclide has a measurable half-life and emits gamma rays at specific energies that can be detected and quantified. iaea.org The sensitivity of NAA for barium is high, making it suitable for trace analysis in various matrices, including geological and biological samples. iaea.orgrsc.org For instance, studies on determining barium in geological materials have established experimental conditions including irradiation times of as short as 15 seconds, a decay time of approximately 4 minutes, and a counting time of 30 minutes. iaea.org
Chlorine (Cl) Determination: Chlorine content can be determined by activating the stable isotope ³⁷Cl to produce the radioactive isotope ³⁸Cl, which has a half-life of about 37 minutes. nih.gov Non-destructive NAA has been successfully used to determine chlorine content in materials like paper-pulp and steels. nih.govnih.gov The sensitivity can be very high, with detection limits in the parts-per-million (ppm) range, though this can be dependent on the presence of interfering elements like manganese. nih.gov
The primary advantage of NAA is its ability to perform non-destructive analysis, which is particularly useful for valuable or irreplaceable samples. nmi3.eulibretexts.org However, the applicability and sensitivity can be influenced by the sample matrix and the presence of other elements that may become activated and produce interfering gamma-ray signals. nih.gov While specific research detailing NAA of pure this compound is not abundant, the well-established procedures for analyzing both barium and chlorine in other materials demonstrate the technique's strong potential for the accurate and sensitive elemental characterization of this compound. rsc.orgwho.intinchem.org
Other Spectroscopic and Physico-Chemical Analytical Approaches
Beyond NAA, a range of other spectroscopic and physico-chemical methods are crucial for characterizing this compound, particularly its common monohydrate form (Ba(ClO₃)₂·H₂O). These techniques provide detailed information about its molecular structure, crystalline form, and thermal behavior.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for probing the vibrational modes of molecules and crystal lattices. Extensive studies have been conducted on the IR and Raman spectra of both polycrystalline and single-crystal this compound monohydrate. cdnsciencepub.comcdnsciencepub.comresearchgate.net These analyses allow for the detailed assignment of vibrational bands corresponding to the internal modes of the chlorate (ClO₃⁻) ion and the water of crystallization, as well as external lattice modes. cdnsciencepub.comcdnsciencepub.com
Key findings from vibrational spectroscopy include:
Chlorate Ion (ClO₃⁻) Modes: The spectra clearly show the fundamental vibrational modes of the chlorate ion: the symmetric stretching (ν₁), symmetric bending (ν₂), asymmetric stretching (ν₃), and asymmetric bending (ν₄) modes.
Water of Crystallization (H₂O) Modes: The vibrational modes of the water molecules (stretching, bending, rocking, wagging, and twisting) are identified, and their study provides insight into the nature and strength of hydrogen bonding within the crystal structure. capes.gov.br
Structural Changes: Raman and IR spectroscopy have been instrumental in studying the phase transition that occurs during the dehydration of Ba(ClO₃)₂·H₂O. aip.orgaip.org As the sample is heated, spectral changes indicate the transformation from the monoclinic structure of the monohydrate to the orthorhombic structure of the anhydrous form. aip.org
The table below summarizes typical vibrational frequencies observed for this compound monohydrate.
| Vibrational Mode | Raman Frequency (cm⁻¹) | Infrared Frequency (cm⁻¹) | Assignment |
| ν (O-H) | 3400-3600 | 3400-3600 | H₂O Stretching |
| δ (H-O-H) | ~1620 | ~1620 | H₂O Bending |
| ν₁ (Cl-O) | ~930 | ~930 | ClO₃⁻ Symmetric Stretch |
| ν₃ (Cl-O) | ~960-980 | ~960-980 | ClO₃⁻ Asymmetric Stretch |
| ν₂ (O-Cl-O) | ~620 | ~620 | ClO₃⁻ Symmetric Bend |
| ν₄ (O-Cl-O) | ~480 | ~480 | ClO₃⁻ Asymmetric Bend |
| Lattice Modes | < 300 | < 300 | Translational/Rotational |
Note: Frequencies are approximate and can vary based on sample form (polycrystalline vs. single crystal) and temperature. cdnsciencepub.comcdnsciencepub.com
X-ray Diffraction (XRD)
X-ray diffraction is a primary technique for determining the crystal structure of solid materials. For this compound, XRD analysis has been essential in identifying its different crystalline forms. This compound monohydrate (Ba(ClO₃)₂·H₂O) crystallizes in the monoclinic system. aip.orgiucr.org Upon dehydration, it undergoes a phase transition to the anhydrous form, Ba(ClO₃)₂, which has an orthorhombic crystal structure. aip.orgaip.org XRD studies, often performed as a function of temperature, can precisely track this structural transformation by monitoring changes in the diffraction patterns. aip.org
Thermo-analytical Methods
Thermogravimetric Analysis (TGA) and Thermodifferential Analysis (TDA) are used to study the thermal stability and phase behavior of materials. These methods have been applied to this compound monohydrate to investigate its dehydration process. aip.orgaip.org
TGA measures the change in mass of a sample as a function of temperature. For Ba(ClO₃)₂·H₂O, TGA shows a distinct mass loss corresponding to the removal of one water molecule, which begins at approximately 85°C. aip.org
TDA measures the difference in temperature between a sample and a reference material. It reveals the endothermic or exothermic nature of transitions. The dehydration of this compound monohydrate is an endothermic process that can be clearly observed by TDA. aip.org
Together, these methods provide a comprehensive picture of the dehydration mechanism, showing that the monoclinic hydrate (B1144303) and orthorhombic anhydrous phases can coexist over a range of temperatures. aip.orgaip.org
Magnetic Susceptibility
The magnetic properties of single-crystal this compound monohydrate have been investigated to correlate with its fine structure. iucr.org By measuring the magnetic anisotropy—the directional dependence of the magnetic susceptibility—researchers can gain information about the orientation of the chlorate ions within the crystal lattice. iucr.org These findings have been shown to be consistent with the crystal structure determined by X-ray methods. iucr.org
Q & A
Q. What are the standard laboratory synthesis methods for barium chlorate, and how can purity be verified?
this compound is typically synthesized by reacting barium chloride with sodium chlorate in an aqueous medium, followed by crystallization. To verify purity, researchers should employ X-ray diffraction (XRD) for structural confirmation, titration for quantitative analysis of chlorate ions, and thermogravimetric analysis (TGA) to assess thermal stability . Ensure stoichiometric ratios are maintained during synthesis to minimize byproducts like sodium chloride.
Q. What safety protocols are essential when handling this compound in experimental settings?
this compound is a strong oxidizer and toxic. Key protocols include:
- Using nitrile gloves (tested for chemical resistance) and safety goggles compliant with EN 166 or NIOSH standards .
- Working in a fume hood to prevent inhalation of fine particles.
- Storing separately from reducing agents to avoid explosive reactions .
- Implementing emergency washing stations and decontamination procedures for spills .
Q. How should researchers characterize the solubility and stability of this compound under varying conditions?
Conduct solubility tests in water at controlled temperatures (e.g., 20°C, 40°C) using gravimetric analysis. For stability, expose samples to humidity (via desiccators with controlled RH) and light (using UV chambers), monitoring decomposition via infrared spectroscopy (IR) or mass loss measurements .
Advanced Research Questions
Q. What experimental design considerations are critical for studying this compound’s role in pyrotechnic compositions?
- Use differential scanning calorimetry (DSC) to evaluate compatibility with fuels like aluminum or sulfur.
- Design small-scale combustion tests (<1 g) in a controlled inert atmosphere to measure burn rates and byproduct formation (e.g., via gas chromatography) .
- Include control experiments with alternative oxidizers (e.g., potassium perchlorate) to benchmark performance .
Q. How can researchers resolve contradictions in reported thermal decomposition mechanisms of this compound?
Discrepancies in decomposition pathways (e.g., direct vs. stepwise decomposition to BaO and Cl₂) may arise from experimental conditions. To address this:
Q. What computational approaches are suitable for modeling this compound’s decomposition pathways?
Density functional theory (DFT) can predict transition states and activation energies for decomposition steps. Pair computational results with experimental data (e.g., activation energy from Kissinger analysis of DSC curves) to validate models. Open-source tools like ORCA or Gaussian are recommended for simulating lattice dynamics .
Q. How should researchers address discrepancies in spectroscopic data for this compound solutions?
Contradictions in UV-Vis or IR spectra may stem from ion-pair formation or pH variations. Mitigate this by:
- Standardizing solvent systems (e.g., deionized water vs. buffered solutions).
- Using high-purity reagents and calibrating instruments with reference spectra .
- Reporting detailed experimental conditions (e.g., concentration, temperature) to enable cross-study comparisons .
Methodological Best Practices
-
Data Presentation : Tabulate key properties (e.g., solubility, melting point) with error margins (Table 1) .
Property Value (± Uncertainty) Conditions Solubility in water 27.5 g/100 mL 20°C, 1 atm Melting point 413.9°C Inert atmosphere -
Reproducibility : Document synthesis parameters (e.g., stirring time, filtration methods) in supplemental materials .
-
Ethical Reporting : Disclose conflicts between observed and theoretical results, proposing hypotheses for further testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
